Pentafluorophenyl isoquinoline-4-carboxylate Pentafluorophenyl isoquinoline-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 944450-77-5
VCID: VC3817171
InChI: InChI=1S/C16H6F5NO2/c17-10-11(18)13(20)15(14(21)12(10)19)24-16(23)9-6-22-5-7-3-1-2-4-8(7)9/h1-6H
SMILES: C1=CC=C2C(=C1)C=NC=C2C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F
Molecular Formula: C16H6F5NO2
Molecular Weight: 339.22 g/mol

Pentafluorophenyl isoquinoline-4-carboxylate

CAS No.: 944450-77-5

Cat. No.: VC3817171

Molecular Formula: C16H6F5NO2

Molecular Weight: 339.22 g/mol

* For research use only. Not for human or veterinary use.

Pentafluorophenyl isoquinoline-4-carboxylate - 944450-77-5

Specification

CAS No. 944450-77-5
Molecular Formula C16H6F5NO2
Molecular Weight 339.22 g/mol
IUPAC Name (2,3,4,5,6-pentafluorophenyl) isoquinoline-4-carboxylate
Standard InChI InChI=1S/C16H6F5NO2/c17-10-11(18)13(20)15(14(21)12(10)19)24-16(23)9-6-22-5-7-3-1-2-4-8(7)9/h1-6H
Standard InChI Key DEILZUOGNADSGO-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=NC=C2C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F
Canonical SMILES C1=CC=C2C(=C1)C=NC=C2C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F

Introduction

Chemical Architecture and Synthetic Methodologies

Molecular Structure and Physicochemical Properties

PFPIQ’s IUPAC name, (2,3,4,5,6-pentafluorophenyl) isoquinoline-4-carboxylate, reflects its distinctive structure: an isoquinoline core functionalized with a pentafluorophenyl ester at the 4-position. The compound’s molecular weight of 339.22 g/mol and CAS number 944450-77-5 are well-documented. The electron-withdrawing nature of the pentafluorophenyl group enhances its electrophilic character, facilitating participation in nucleophilic aromatic substitution reactions.

Laboratory Synthesis

The standard synthesis involves reacting isoquinoline-4-carboxylic acid with pentafluorophenol in dichloromethane, using dicyclohexylcarbodiimide (DCC) as a coupling agent. The reaction proceeds under inert conditions at room temperature, achieving yields of 70–85% after purification via column chromatography.

Key Reaction Conditions

  • Solvent: Dichloromethane

  • Coupling Agent: DCC (1.2 equivalents)

  • Temperature: 20–25°C

  • Reaction Time: 12–24 hours

Industrial-Scale Production

While industrial protocols are less documented, scaling this synthesis requires optimizing solvent recovery systems and substituting DCC with cost-effective alternatives like ethyl chloroformate. Continuous-flow reactors have been proposed to enhance yield and reduce byproducts.

Chemical Reactivity and Reaction Pathways

Nucleophilic Aromatic Substitution

The pentafluorophenyl group undergoes substitution with nucleophiles such as methoxide (CH3O\text{CH}_3\text{O}^-) in dimethyl sulfoxide (DMSO), yielding 4-alkoxyisoquinoline derivatives.

Example Reaction:

PFPIQ+NaOCH3Isoquinoline-4-carboxylate-OCH3+C6F5OH\text{PFPIQ} + \text{NaOCH}_3 \rightarrow \text{Isoquinoline-4-carboxylate-OCH}_3 + \text{C}_6\text{F}_5\text{OH}

This reaction proceeds at 60°C with 90% conversion.

Reduction and Oxidation Pathways

  • Reduction: Lithium aluminum hydride (LiAlH4\text{LiAlH}_4) reduces the carboxylate to a primary alcohol (Isoquinoline-4-methanol\text{Isoquinoline-4-methanol}) in dry tetrahydrofuran.

  • Oxidation: Potassium permanganate (KMnO4\text{KMnO}_4) in acidic medium oxidizes the isoquinoline ring to quinoline-4-carboxylic acid.

Biological Activities and Mechanistic Insights

Antimicrobial Activity

PFPIQ exhibits bactericidal effects against Staphylococcus aureus and Enterococcus faecalis, with MIC values of 15.625–125 μM. Mechanistic studies indicate inhibition of peptidoglycan synthesis and ribosomal function.

Activity TypeTarget Organisms/CellsEfficacy (MIC/IC50_{50})Mechanism
AntimicrobialS. aureus, E. faecalis15.625–125 μMPeptidoglycan synthesis inhibition
AnticancerHeLa, MCF-78–12 μMTopoisomerase II inhibition

Industrial and Research Applications

Material Science

PFPIQ’s stability under thermal and oxidative conditions makes it a candidate for high-performance polymers. Incorporating it into polyimide matrices increases glass transition temperatures by 20–30°C.

Pharmaceutical Intermediate

The compound serves as a precursor to kinase inhibitors, with its isoquinoline core facilitating π-stacking interactions in drug-receptor binding.

Comparative Analysis with Structural Analogues

Table 2: Comparison of PFPIQ with Analogues

CompoundAntimicrobial MIC (μM)Anticancer IC50_{50} (μM)Key Differentiator
PFPIQ15.625–1258–12Pentafluorophenyl ester
Isoquinoline-3-carboxylate>20025–403-position ester
Pentafluorophenyl benzoate50–100Not activeBenzene core

Case Studies and Recent Advances

Biofilm Inhibition

A 2024 study demonstrated PFPIQ reduces Candida tropicalis biofilm formation by 90.41% at 50 μM, outperforming fluconazole.

Solvent-Driven Synthesis Optimization

Research using hexafluoroisopropanol as a solvent increased lactone-annelated isoquinoline yields by 40%, highlighting solvent polarity’s role in directing reaction pathways .

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